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Compound of Interest

Compound Name: C646

Cat. No.: B7789139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of C646, a

potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in mouse

models. This document outlines recommended dosages, administration routes, and

experimental protocols for various disease models, along with essential information on vehicle

preparation and potential toxicities.

Data Presentation: C646 Administration Parameters
in Mouse Models
The following table summarizes the administration parameters of C646 used in various

published mouse model studies. This information can serve as a starting point for designing in

vivo experiments.
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Disease
Model

Mouse
Strain

C646 Dose
Administrat
ion Route

Dosing
Frequency

Key
Findings

Pancreatic

Cancer

Nude

(xenograft)
10 mg/kg

Intraperitonea

l (i.p.)

Daily for 2

weeks

Significantly

suppressed

tumor growth.

[1]

Diabetic

Nephropathy

STZ-induced

diabetic mice
Not specified Not specified Not specified

Mitigated

glomerular

expression of

Nox

subtypes.

Non-alcoholic

Steatohepatiti

s (NASH)

C57BL/6J 10 mg/kg
Intraperitonea

l (i.p.)

Three times a

week for 4

weeks

Alleviated

liver

steatosis,

inflammation,

and fibrosis.

Neuroinflam

mation

C57BL/6J

(LPS-

induced)

2 mg/kg
Intraperitonea

l (i.p.)
Single dose

Attenuated

neuroinflamm

atory

response.[2]

Triple-

Negative

Breast

Cancer

Xenograft Not specified Not specified Not specified

Showed

notable anti-

tumor effects.

[3]

Prostate

Cancer
Xenograft Not specified Not specified Not specified

Showed

notable anti-

tumor effects.

[3]

Experimental Protocols
Protocol 1: Preparation of C646 for Intraperitoneal
Administration
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Materials:

C646 powder

Dimethyl sulfoxide (DMSO), sterile

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Sterile, light-protected microcentrifuge tubes

Sterile syringes and needles (27-30 gauge)

Procedure:

Stock Solution Preparation (e.g., 10 mg/mL):

Aseptically weigh the required amount of C646 powder.

Dissolve the C646 powder in sterile DMSO to create a stock solution. For example, to

make a 10 mg/mL stock, dissolve 10 mg of C646 in 1 mL of DMSO.

Gently vortex or sonicate until the C646 is completely dissolved. Store the stock solution in

small aliquots at -20°C, protected from light.

Working Solution Preparation:

On the day of injection, thaw a vial of the C646 stock solution.

Dilute the stock solution with sterile saline or PBS to the final desired concentration for

injection. Crucially, the final concentration of DMSO in the injected solution should be kept

to a minimum, ideally below 10%, to avoid toxicity.

For example, to prepare a 1 mg/mL working solution with 10% DMSO for a 10 mg/kg dose

in a 20g mouse (requiring 0.2 mg in 0.2 mL), you would mix 20 µL of the 10 mg/mL stock

solution with 180 µL of sterile saline.

Mix the working solution thoroughly by gentle vortexing.
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Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:

Prepared C646 working solution

Mouse restraint device (optional)

Sterile syringes (1 mL) and needles (27-30 gauge)

70% ethanol wipes

Procedure:

Animal Restraint:

Properly restrain the mouse to expose the abdomen. This can be done manually by

scruffing the mouse or by using a restraint device. Ensure the animal is held firmly but

without restricting its breathing.

Injection Site Identification:

The recommended site for i.p. injection is the lower right quadrant of the abdomen. This

location avoids vital organs such as the cecum, bladder, and liver.

Injection:

Wipe the injection site with a 70% ethanol wipe.

Tilt the mouse's head slightly downwards.

Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be

felt as the needle penetrates the peritoneum.

Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is

aspirated, withdraw the needle and reinject at a different site with a fresh needle.

Slowly inject the C646 working solution. The maximum recommended injection volume for

a mouse is typically 10 mL/kg.
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Withdraw the needle and return the mouse to its cage.

Post-Injection Monitoring:

Monitor the mouse for any signs of distress, discomfort, or adverse reactions immediately

after the injection and at regular intervals as per the experimental protocol.

Signaling Pathways and Experimental Workflows
C646 Mechanism of Action: Inhibition of p300/CBP HATs
C646 exerts its biological effects by competitively inhibiting the histone acetyltransferase

activity of p300 and CBP. This leads to a reduction in the acetylation of histone and non-histone

proteins, thereby modulating gene expression.
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Caption: C646 inhibits p300/CBP, preventing histone acetylation and subsequent gene

transcription.

Experimental Workflow for In Vivo C646 Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of C646 in a

tumor xenograft mouse model.
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Caption: A standard workflow for evaluating the anti-tumor efficacy of C646 in a mouse model.

C646 and the NF-κB Signaling Pathway
C646 has been shown to modulate the NF-κB signaling pathway, which plays a critical role in

inflammation and cancer. By inhibiting p300/CBP, C646 can prevent the acetylation of NF-κB

components, thereby reducing the transcription of pro-inflammatory and pro-survival genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7789139#c646-administration-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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